N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-3-phenylpropanamide
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Overview
Description
N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-3-phenylpropanamide is a complex organic compound that features a pyrrole ring, a morpholine ring, and a phenylpropanamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-3-phenylpropanamide typically involves multiple steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.
Attachment of the Morpholine Ring: The morpholine ring is introduced via nucleophilic substitution reactions, often using morpholine and an appropriate leaving group on the pyrrole derivative.
Formation of the Phenylpropanamide Moiety: This step involves the acylation of the pyrrole-morpholine intermediate with a phenylpropanoyl chloride under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-3-phenylpropanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.
Substitution: Nucleophilic substitution reactions can occur at the morpholine ring or the phenylpropanamide moiety, depending on the leaving groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides or sulfonates in the presence of a base like sodium hydride.
Major Products
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In organic synthesis, N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-3-phenylpropanamide can be used as an intermediate for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.
Biology and Medicine
This compound may exhibit biological activity, making it a candidate for drug development. Its structure suggests potential interactions with biological targets such as enzymes or receptors, which could lead to the discovery of new therapeutic agents.
Industry
In the materials science field, this compound could be used in the development of new polymers or as a component in specialty coatings and adhesives due to its structural properties.
Mechanism of Action
The mechanism by which N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-3-phenylpropanamide exerts its effects would depend on its specific application. In a biological context, it might interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic regulation, or gene expression modulation.
Comparison with Similar Compounds
Similar Compounds
N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-3-phenylacetamide: Similar structure but with an acetamide group instead of a propanamide.
N-(2-(1-methyl-1H-pyrrol-2-yl)-2-piperidinoethyl)-3-phenylpropanamide: Contains a piperidine ring instead of a morpholine ring.
N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-3-phenylbutanamide: Features a butanamide group instead of a propanamide.
Uniqueness
N-(2-(1-methyl-1H-pyrrol-2-yl)-2-morpholinoethyl)-3-phenylpropanamide is unique due to the combination of
Properties
IUPAC Name |
N-[2-(1-methylpyrrol-2-yl)-2-morpholin-4-ylethyl]-3-phenylpropanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H27N3O2/c1-22-11-5-8-18(22)19(23-12-14-25-15-13-23)16-21-20(24)10-9-17-6-3-2-4-7-17/h2-8,11,19H,9-10,12-16H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSUQYHCKZNBADG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C1C(CNC(=O)CCC2=CC=CC=C2)N3CCOCC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H27N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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